An In-Depth Technical Guide to the Chemical Properties and Reactivity of Isobutyl Methacrylate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Isobutyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl methacrylate (B99206) (IBMA) is an organic compound belonging to the methacrylate ester family. It is a colorless liquid at room temperature and is primarily utilized as a monomer in the synthesis of polymers and resins. Its unique chemical structure, featuring a reactive vinyl group and a bulky isobutyl ester group, imparts specific properties to the resulting polymers, making them suitable for a wide range of applications, including coatings, adhesives, and biomedical materials. This guide provides a comprehensive overview of the chemical properties and reactivity of isobutyl methacrylate, with a focus on data-driven insights and detailed experimental methodologies relevant to research and development.
Chemical and Physical Properties
The chemical and physical properties of isobutyl methacrylate are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties of Isobutyl Methacrylate
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | [General] |
| Molecular Weight | 142.20 g/mol | [General] |
| Appearance | Colorless liquid | [1] |
| Odor | Ether-like | [1] |
| Boiling Point | 155 °C at 760 mmHg | [1][2][3][4] |
| Melting Point | -37 °C | [4][5] |
| Density | 0.886 g/mL at 25 °C | [1][4][6] |
| Vapor Pressure | 3.5 mmHg at 20 °C | [1][4][7] |
| Vapor Density | 3.82 (vs air) | [1][4][7] |
| Flash Point | 42 °C (closed cup) | [8][9] |
| Refractive Index (n20/D) | 1.420 | [4][6][7] |
| Viscosity | 1.01 mm²/s | [1] |
| Autoignition Temperature | 390 °C | [2][8] |
Table 2: Solubility and Partition Coefficient of Isobutyl Methacrylate
| Property | Value | Reference(s) |
| Water Solubility | 2 g/L at 20 °C (Limited) | [1][4][10] |
| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, toluene) | [11] |
| LogP (Octanol-Water Partition Coefficient) | 2.66 | [2][3] |
Chemical Structure and Reactivity
The reactivity of isobutyl methacrylate is dominated by the presence of the carbon-carbon double bond in the methacrylate group. This double bond is susceptible to addition reactions, most notably polymerization.
Caption: Chemical structure of isobutyl methacrylate.
Polymerization
Isobutyl methacrylate readily undergoes polymerization, particularly in the presence of initiators (free-radical or ionic), heat, light, or contaminants.[2][12] The polymerization is an exothermic process and can be violent if not controlled, potentially leading to the rupture of containers.[2][12]
Free-radical polymerization is the most common method for polymerizing isobutyl methacrylate. It involves the initiation, propagation, and termination of polymer chains by free-radical species.
Caption: Free-radical polymerization of isobutyl methacrylate.
Anionic polymerization of methacrylates, including isobutyl methacrylate, can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). This "living" polymerization technique is sensitive to impurities and requires stringent reaction conditions.
Other Reactions
Besides polymerization, the ester group of isobutyl methacrylate can undergo hydrolysis and transesterification reactions under appropriate conditions.
-
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed to form methacrylic acid and isobutanol.
-
Transesterification: The isobutyl group can be exchanged with other alkyl groups by reacting with another alcohol in the presence of a suitable catalyst.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving isobutyl methacrylate.
Synthesis of Isobutyl Methacrylate via Esterification
Isobutyl methacrylate is commercially produced by the esterification of methacrylic acid with isobutanol or the transesterification of methyl methacrylate with isobutanol.[2]
Principle: The direct esterification of methacrylic acid with isobutanol is an equilibrium-limited reaction. To drive the reaction to completion, the water formed as a byproduct is typically removed by azeotropic distillation.
Materials:
-
Methacrylic acid
-
Isobutanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Dean-Stark apparatus
-
Distillation setup
Procedure:
-
Combine methacrylic acid, a molar excess of isobutanol, the acid catalyst, and the polymerization inhibitor in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The water-isobutanol azeotrope will distill and collect in the Dean-Stark trap.
-
Continuously remove the lower aqueous layer from the trap and return the upper organic layer to the reaction flask.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent.
-
Purify the crude isobutyl methacrylate by vacuum distillation.
Free-Radical Polymerization of Isobutyl Methacrylate
Principle: This protocol describes the bulk polymerization of isobutyl methacrylate initiated by a thermal free-radical initiator.
Materials:
-
Isobutyl methacrylate (inhibitor removed)
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (e.g., nitrogen or argon)
-
Solvent for precipitation (e.g., methanol)
-
Solvent for dissolution (e.g., acetone (B3395972) or toluene)
Procedure:
-
Purify the isobutyl methacrylate monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Place the purified monomer and the initiator in the reaction vessel.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Backfill the vessel with an inert gas.
-
Heat the reaction mixture in a thermostatically controlled bath to the desired polymerization temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction to terminate the polymerization.
-
Dissolve the resulting polymer in a suitable solvent.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Anionic Polymerization of Isobutyl Methacrylate
Principle: This method describes the living anionic polymerization of isobutyl methacrylate to produce a polymer with a controlled molecular weight and narrow molecular weight distribution. This procedure requires anhydrous and anaerobic conditions.
Materials:
-
Isobutyl methacrylate (rigorously purified and dried)
-
Anhydrous tetrahydrofuran (B95107) (THF) as the solvent
-
Anionic initiator (e.g., sec-butyllithium)
-
Terminating agent (e.g., degassed methanol)
-
High-vacuum line and glassware
Procedure:
-
Rigorously purify the isobutyl methacrylate monomer and THF solvent to remove all traces of water and other protic impurities.
-
Assemble the reaction glassware on a high-vacuum line and flame-dry under vacuum.
-
Distill the purified THF into the reaction flask under vacuum.
-
Cool the reaction flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the anionic initiator to the cold THF solution via syringe.
-
Slowly add the purified isobutyl methacrylate monomer to the initiator solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Caption: Experimental workflow for the synthesis and polymerization of isobutyl methacrylate.
Safety and Handling
Isobutyl methacrylate is a flammable liquid and its vapors can form explosive mixtures with air.[12] It is also a skin and eye irritant and may cause respiratory irritation.[3][12] Prolonged or repeated skin contact may cause sensitization.[3]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static discharge.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly closed.
-
Inhibitors are typically added to isobutyl methacrylate to prevent polymerization during storage. Monitor inhibitor levels and replenish as necessary.
Applications in Research and Drug Development
The polymers derived from isobutyl methacrylate, poly(isobutyl methacrylate) (PIBMA), possess several properties that are advantageous for biomedical applications. PIBMA is hydrophobic and can be used in the formulation of drug delivery systems, such as microparticles and nanoparticles, for the controlled release of therapeutic agents. Its biocompatibility and mechanical properties also make it a candidate for use in medical devices and tissue engineering scaffolds. The ability to copolymerize isobutyl methacrylate with other functional monomers allows for the tuning of polymer properties to meet specific application requirements.
Conclusion
Isobutyl methacrylate is a versatile monomer with a well-defined set of chemical and physical properties. Its reactivity, dominated by free-radical and anionic polymerization, allows for the synthesis of a wide range of polymers with tunable characteristics. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, particularly in the fields of polymer chemistry and drug delivery. The experimental protocols provided in this guide offer a foundation for the synthesis and manipulation of this important chemical compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Isobutyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. materials.uoi.gr [materials.uoi.gr]
- 5. pure.uva.nl [pure.uva.nl]
- 6. benchchem.com [benchchem.com]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. In Situ Synthesis of Poly(butyl methacrylate) in Anodic Aluminum Oxide Nanoreactors by Radical Polymerization: A Comparative Kinetics Analysis by Differential Scanning Calorimetry and 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of isobutyl methacrylate in workplace air by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
